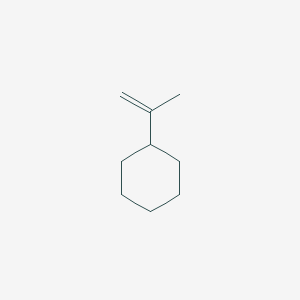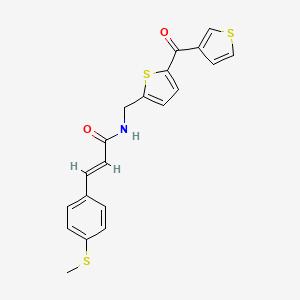
Isopropenylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropenylcyclohexane is an organic compound with the molecular formula C9H16. It is a derivative of cyclohexane, where one hydrogen atom is replaced by an isopropenyl group. . It is a colorless liquid with a distinct odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropenylcyclohexane can be synthesized through several methods. One common method involves the alkylation of cyclohexane with isopropenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of isopropylcyclohexane. This process involves heating isopropylcyclohexane in the presence of a dehydrogenation catalyst, such as platinum or palladium, at elevated temperatures. The reaction yields this compound and hydrogen gas as by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. For example, oxidation with potassium permanganate can yield cyclohexane-1,2-diol.
Reduction: Reduction of this compound can lead to the formation of isopropylcyclohexane.
Substitution: The compound can participate in electrophilic substitution reactions, where the isopropenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Cyclohexane-1,2-diol.
Reduction: Isopropylcyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the substituent used.
Scientific Research Applications
Isopropenylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds. Its reactivity makes it a valuable starting material for various chemical reactions.
Biology: While not commonly used directly in biological studies, derivatives of this compound are studied for their potential biological activities.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound derivatives, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of polymers and resins.
Mechanism of Action
The mechanism of action of isopropenylcyclohexane involves its interaction with various molecular targets. In chemical reactions, the isopropenyl group can act as an electron-donating group, influencing the reactivity of the cyclohexane ring. This can lead to various substitution and addition reactions. The pathways involved depend on the specific reaction conditions and the reagents used.
Comparison with Similar Compounds
Isopropenylcyclohexane can be compared with other similar compounds such as isopropylcyclohexane and cyclohexene.
Isopropylcyclohexane: This compound is a saturated hydrocarbon with the molecular formula C9H18. It is less reactive than this compound due to the absence of a double bond.
Cyclohexene: This compound has the molecular formula C6H10 and contains a single double bond within the cyclohexane ring. It is more reactive than this compound due to the presence of the double bond within the ring.
Uniqueness: this compound is unique due to the presence of the isopropenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
prop-1-en-2-ylcyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-8(2)9-6-4-3-5-7-9/h9H,1,3-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLGTNLRTUGMHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-methanesulfonylbenzamide](/img/structure/B2363616.png)


![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2363621.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenylbutanamide](/img/structure/B2363622.png)
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide](/img/new.no-structure.jpg)



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2363632.png)
![1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 2,2-dimethylpropanoate](/img/structure/B2363635.png)

